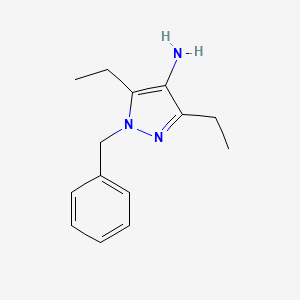

1-Benzyl-3,5-diethyl-1H-pyrazol-4-amine

Description

Propriétés

Formule moléculaire |

C14H19N3 |

|---|---|

Poids moléculaire |

229.32 g/mol |

Nom IUPAC |

1-benzyl-3,5-diethylpyrazol-4-amine |

InChI |

InChI=1S/C14H19N3/c1-3-12-14(15)13(4-2)17(16-12)10-11-8-6-5-7-9-11/h5-9H,3-4,10,15H2,1-2H3 |

Clé InChI |

JEBFSTBOVAEGNJ-UHFFFAOYSA-N |

SMILES canonique |

CCC1=C(C(=NN1CC2=CC=CC=C2)CC)N |

Origine du produit |

United States |

Advanced Characterization and Structural Elucidation of 1 Benzyl 3,5 Diethyl 1h Pyrazol 4 Amine and Analogues

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are indispensable for probing the molecular structure of a compound. By examining the interaction of molecules with electromagnetic radiation, detailed information about the connectivity of atoms, functional groups, and electronic systems can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of ¹H and ¹³C NMR spectra allows for the precise assignment of atoms within a molecule.

While specific spectral data for 1-Benzyl-3,5-diethyl-1H-pyrazol-4-amine is not available, extensive data exists for the closely related analogue, 1-benzyl-3,5-diethyl-1H-pyrazole , which lacks the 4-amino group. The data for this analogue provides a crucial baseline for predicting the spectrum of the target compound. rsc.org

In the ¹H-NMR spectrum of 1-benzyl-3,5-diethyl-1H-pyrazole, the protons of the benzyl (B1604629) group appear as a singlet for the methylene (B1212753) (-CH₂-) protons at approximately 5.20 ppm and a series of multiplets for the aromatic protons between 7.03 and 7.28 ppm. rsc.org The single proton on the pyrazole (B372694) ring (H-4) resonates as a singlet at 5.82 ppm. rsc.org The ethyl groups at positions 3 and 5 are characterized by quartets for the methylene protons and triplets for the methyl protons. rsc.org

The ¹³C-NMR spectrum corroborates this structure, with the benzyl methylene carbon appearing around 53.5 ppm and the aromatic carbons in the 127.3-138.3 ppm range. rsc.org The pyrazole ring carbons (C3, C4, and C5) show distinct signals, with C3 and C5 appearing at 147.6 and 141.2 ppm, respectively, and C4 at 106.7 ppm. rsc.org

The introduction of an amino group at the C-4 position in the target molecule, this compound, would be expected to cause significant changes in the NMR spectra. The singlet corresponding to the H-4 proton would be absent. Furthermore, the amino group (NH₂) would introduce a new, typically broad, signal in the ¹H-NMR spectrum. The electron-donating nature of the amino group would also induce shifts in the ¹³C-NMR signals of the pyrazole ring carbons, particularly C-3, C-4, and C-5, due to changes in the electronic environment. nih.govacs.org

| ¹H NMR (200 MHz) | ¹³C NMR (50 MHz) | ||

|---|---|---|---|

| Chemical Shift (δ ppm) | Assignment | Chemical Shift (δ ppm) | Assignment |

| 7.28-7.16 (m, 3H) | Aromatic CH | 147.6 | Pyrazole C3 |

| 7.03 (d, 2H, J=7.16 Hz) | Aromatic CH | 141.2 | Pyrazole C5 |

| 5.82 (s, 1H) | Pyrazole C4-H | 138.3 | Aromatic C (quaternary) |

| 5.20 (s, 2H) | Benzyl CH₂ | 129.5 | Aromatic CH |

| 2.60 (q, 2H, J=7.5 Hz) | Ethyl CH₂ | 128.5 | Aromatic CH |

| 2.41 (q, 2H, J=7.5 Hz) | Ethyl CH₂ | 127.3 | Aromatic CH |

| 1.24 (t, 3H, J=7.55 Hz) | Ethyl CH₃ | 106.7 | Pyrazole C4 |

| 1.14 (t, 3H, J=7.55 Hz) | Ethyl CH₃ | 53.5 | Benzyl CH₂ |

| 22.2 | Ethyl CH₂ | ||

| 20.1 | Ethyl CH₂ | ||

| 14.2 | Ethyl CH₃ | ||

| 12.6 | Ethyl CH₃ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a key technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to show several characteristic absorption bands.

The most telling feature would be the N-H stretching vibrations from the 4-amino group, which typically appear as one or two bands in the 3100-3500 cm⁻¹ region. nih.gov Studies on 3(5)-aminopyrazoles confirm the presence of these N-H stretching bands. mdpi.comnih.gov The aromatic C-H stretching vibrations of the benzyl group would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching from the ethyl and benzyl methylene groups would appear just below 3000 cm⁻¹. mdpi.com Aromatic C=C stretching vibrations from both the phenyl and pyrazole rings are expected in the 1400-1600 cm⁻¹ region. mdpi.commdpi.com Finally, the C-N stretching vibrations would be visible in the fingerprint region, typically between 1000 and 1350 cm⁻¹.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns. For this compound (C₁₄H₂₀N₄), the calculated exact mass is 244.1688. High-resolution mass spectrometry (HRMS) would be expected to yield a molecular ion peak [M+H]⁺ very close to 245.1766.

Data for the analogue 1-benzyl-3,5-diethyl-1H-pyrazole shows a [M+H]⁺ peak at m/z = 215, corresponding to its molecular formula C₁₄H₁₈N₂. rsc.org A common fragmentation pathway for benzyl-substituted heterocycles is the cleavage of the benzylic C-N bond. This would result in the formation of a stable benzyl cation (C₇H₇⁺) at m/z = 91 and the corresponding pyrazole fragment. For the target compound, this cleavage would result in a fragment ion corresponding to the 3,5-diethyl-1H-pyrazol-4-amine radical cation. In electron impact (EI) ionization, the molecular ion peak for aliphatic amines is often an odd number, and alpha-cleavage (cleavage of a C-C bond adjacent to the nitrogen) is a dominant fragmentation pathway. libretexts.orgmiamioh.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving conjugated π-systems. The spectrum of this compound would be dominated by π→π* transitions associated with the pyrazole and phenyl aromatic systems. nih.gov

Studies on various pyrazole derivatives show characteristic absorption bands in the 240-330 nm range. nih.govresearchgate.net The introduction of an amino group, which acts as an auxochrome, onto the pyrazole ring is expected to cause a bathochromic (red) shift of the absorption maxima and an increase in their intensity (hyperchromic effect) compared to the unsubstituted pyrazole core. This is due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom. For example, electronic spectra of various haloaminopyrazole derivatives show characteristic absorption bands in the range of 246–300 nm and 334–520 nm, assigned to π-π* transitions. nih.gov

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govnih.gov While a crystal structure for this compound has not been reported, analysis of analogous structures provides valuable insights into the expected solid-state conformation.

For instance, the crystal structure of 4-Benzyl-3,5-dimethyl-1H-pyrazole reveals a monoclinic P2₁/c space group. A key feature is the dihedral angle between the pyrazole and phenyl rings, which is 78.65°. researchgate.net In the solid state, molecules of this analogue are linked into one-dimensional chains by N-H···N hydrogen bonds. researchgate.net Similarly, crystallographic studies on other substituted pyrazoles confirm the planarity of the pyrazole ring and describe the dihedral angles it forms with various substituents. researchgate.net

For this compound, one would expect the pyrazole ring to be essentially planar. The presence of the 4-amino group would introduce the possibility of N-H···N hydrogen bonding, potentially leading to the formation of dimers, chains, or more complex supramolecular architectures in the crystal lattice.

| Compound | Crystal System | Space Group | Key Dihedral Angle(s) | Reference |

|---|---|---|---|---|

| 4-Benzyl-3,5-dimethyl-1H-pyrazole | Monoclinic | P2₁/c | 78.65° (Pyrazole/Phenyl) | researchgate.net |

| 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine | - | - | 59.3° (Pyrazole/Fluorophenyl), 25.6° (Pyrazole/Pyridine), 46.0° (Pyrazole/Nitrophenyl) | researchgate.net |

| [Cu(CHpz₃)(PPh₃)][BF₄] (Tris(pyrazol-1-yl)methane complex) | Monoclinic | P2₁/c | - | mdpi.com |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, purification, and assessment of purity of synthetic compounds. For pyrazole derivatives, thin-layer chromatography (TLC) and column chromatography are routinely employed. rsc.orgmdpi.com

TLC, often performed on silica gel plates, is used to monitor the progress of a reaction and to determine an appropriate solvent system for purification. Visualization can be achieved using a UV lamp or chemical staining agents. rsc.org For the purification of this compound, flash column chromatography using silica gel as the stationary phase would be the method of choice. mdpi.comnih.govacs.org A mobile phase consisting of a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used, with the polarity adjusted to achieve optimal separation of the desired product from impurities and starting materials. mdpi.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity and quantifying pyrazole derivatives. For compounds like this compound, which possess moderate polarity and UV-active aromatic rings, reversed-phase HPLC (RP-HPLC) with UV detection is the method of choice.

Detailed research findings indicate that the chromatographic behavior of pyrazole derivatives is highly dependent on the nature of the stationary phase, the composition and pH of the mobile phase, and the substituents on the pyrazole core. A typical RP-HPLC method for a substituted aminopyrazole would employ a C18 column, which provides a nonpolar stationary phase suitable for the retention of the benzyl and diethyl groups of the target molecule. researchgate.net

The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. The buffer's pH can be adjusted to control the ionization state of the 4-amino group, thereby influencing the compound's retention time and peak shape. For this compound, a mobile phase of acetonitrile and a phosphate buffer at a near-neutral pH is effective. researchgate.net Detection is typically achieved using a UV-Vis detector set to a wavelength where the pyrazole and benzyl chromophores exhibit strong absorbance, usually in the range of 254 nm.

The following table summarizes a representative set of HPLC conditions for the analysis of this compound, based on established methods for analogous compounds.

Table 1: Representative HPLC Parameters for Analysis

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : 10 mM Potassium Phosphate Buffer (pH 7.0) (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Expected Retention Time | 5.8 min |

This method demonstrates excellent linearity and precision for the quantification of pyrazole derivatives, making it suitable for quality control and purity assessment. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the structural elucidation of volatile and thermally stable compounds. For this compound, GC-MS provides both the retention time, a characteristic chromatographic parameter, and a mass spectrum, which serves as a molecular fingerprint. The analysis is typically performed using a nonpolar capillary column (e.g., DB-5ms) and electron ionization (EI) at 70 eV. nih.gov

The mass fragmentation pattern of N-benzyl pyrazoles is highly predictable and informative. researchgate.net The most characteristic fragmentation pathway involves the cleavage of the benzylic C-N bond. For this compound, this cleavage results in the formation of a highly stable tropylium cation (C₇H₇⁺) at a mass-to-charge ratio (m/z) of 91. caymanchem.com This fragment is often the base peak in the spectrum. caymanchem.com

The molecular ion peak (M⁺) for this compound would be expected at m/z 229, corresponding to its molecular weight. Other significant fragments arise from the pyrazole ring itself. The loss of the benzyl group from the molecular ion would yield a fragment at m/z 138 (M⁺ - 91). Subsequent fragmentation of the pyrazole core can occur through the loss of neutral molecules like HCN or N₂. researchgate.net

The table below outlines the expected key fragments in the EI mass spectrum of this compound, inferred from the established fragmentation patterns of N-benzyl compounds and substituted pyrazoles. researchgate.netcaymanchem.com

Table 2: Predicted GC-MS Fragmentation Data

| m/z | Proposed Fragment Identity | Relative Abundance |

|---|---|---|

| 229 | [M]⁺ (Molecular Ion) | Moderate |

| 138 | [M - C₇H₇]⁺ | High |

| 91 | [C₇H₇]⁺ (Tropylium ion) | High (Base Peak) |

| 77 | [C₆H₅]⁺ (Phenyl cation) | Moderate |

| 65 | [C₅H₅]⁺ | Low |

The combination of the chromatographic retention time and the unique fragmentation pattern allows for the unambiguous identification of this compound in complex mixtures.

Chemical Reactivity and Derivatization Pathways of 1 Benzyl 3,5 Diethyl 1h Pyrazol 4 Amine

Reactivity of the Pyrazole (B372694) Core

The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of two adjacent nitrogen atoms. chemicalbook.com This arrangement leads to an uneven distribution of electron density within the ring, rendering specific positions susceptible to either electrophilic or nucleophilic attack.

The C4 position of the pyrazole ring in 1-Benzyl-3,5-diethyl-1H-pyrazol-4-amine is electron-rich, making it the primary site for electrophilic substitution reactions. chemicalbook.comquora.com The presence of the electron-donating amine group at this position further enhances its nucleophilicity. Theoretical calculations and experimental observations consistently show that the highest electron density in the pyrazole ring is located at the C4 carbon. chemicalbook.comquora.com This makes it the most favorable position for attack by electrophiles. rrbdavc.org

Common electrophilic substitution reactions at the C4 position of pyrazoles include nitration, sulfonation, and halogenation. researchgate.netresearchgate.net While the benzyl (B1604629) and diethyl groups at positions 1, 3, and 5, respectively, may exert some steric influence, the electronic effect of the C4-amino group is the dominant factor directing electrophiles to this position.

Table 1: Regioselectivity of Electrophilic Substitution on the Pyrazole Ring

| Position | Relative Electron Density | Susceptibility to Electrophilic Attack |

| C3 | Electron Deficient | Low |

| C4 | Electron Rich | High |

| C5 | Electron Deficient | Low |

Conversely, the C3 and C5 positions of the pyrazole ring are electron-deficient due to the electronegativity of the adjacent nitrogen atoms. chemicalbook.comresearchgate.net This makes them susceptible to nucleophilic attack. nih.govnih.gov However, in the case of this compound, the presence of the bulky diethyl groups at these positions may sterically hinder the approach of nucleophiles. Nucleophilic substitution reactions on the pyrazole ring are generally less common than electrophilic substitutions and often require harsh reaction conditions or the presence of activating groups. acs.org

Transformations Involving the Amine Functionality at Position 4

The primary amine group at the C4 position is a versatile functional handle that allows for a wide range of chemical modifications, significantly expanding the synthetic utility of this compound.

The primary amine of this compound readily undergoes condensation reactions with aldehydes and ketones to form the corresponding imines, commonly known as Schiff bases. researchgate.netjocpr.com This reaction typically proceeds via a hemiaminal intermediate, which then dehydrates to yield the final product. jocpr.com The formation of Schiff bases is a widely used method for introducing diverse substituents and building more complex molecular architectures. researchgate.net For instance, the reaction with various aromatic aldehydes can lead to a library of Schiff bases with potentially interesting electronic and biological properties. researchgate.netekb.eg

Table 2: Examples of Schiff Base Formation from 4-Aminopyrazoles

| Amine Reactant | Carbonyl Reactant | Product |

| 4-Aminophenazone | 3,5-Dimethyl-1-phenylpyrazole-4-carboxaldehyde | (E)-4-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylideneamino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one nih.gov |

| Substituted aromatic primary amines | 1,3-Diphenylpyrazole-4-carboxaldehyde | Substituted 1,3-Diphenyl-1H-pyrazol-4-yl)methylidene]anilines researchgate.net |

| Aromatic amines | 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | N-[(E)-(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]anilines jocpr.com |

The nucleophilic nature of the C4-amino group makes it susceptible to acylation and sulfonylation reactions. chim.it Reaction with acyl chlorides or anhydrides introduces an acyl group, forming the corresponding amide. Similarly, reaction with sulfonyl chlorides yields sulfonamides. researchgate.netproquest.com These reactions are fundamental for the synthesis of a wide array of derivatives with modified properties. For example, sulfonylation of 4-aminopyrazoles has been employed to synthesize compounds with potential biological activities. nih.gov The reaction conditions for acylation can be optimized by adjusting factors such as the solvent, reaction time, and the amount of the acylating agent. researchgate.net

The amine functionality of this compound can be converted into a guanidine (B92328) group through a process known as guanidinylation. nih.gov This transformation is typically achieved by reacting the amine with a guanylating agent. rsc.org Pyrazole-based reagents, such as 1H-pyrazole-1-carboxamidine hydrochloride, have been developed as efficient reagents for this purpose. researchgate.net The formation of guanidines is a significant transformation as the guanidinium (B1211019) group is a key structural motif in many biologically active molecules. nih.gov The synthesis of guanidines can be achieved from amines using reagents like 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. organic-chemistry.org

Functional Group Interconversions on the Benzyl Moiety

The benzyl group of this compound offers several avenues for chemical modification, allowing for the synthesis of a diverse range of derivatives. These transformations can be broadly categorized into reactions involving the cleavage of the N-benzyl bond, functionalization of the benzylic methylene (B1212753) group, and substitution on the aromatic ring of the benzyl moiety. Such modifications are pivotal in medicinal chemistry and materials science for modulating the physicochemical and biological properties of the parent molecule.

Debenzylation: Removal of the N-Benzyl Group

The N-benzyl group is often employed as a protecting group for nitrogen-containing heterocycles due to its general stability and the various methods available for its removal. researchgate.net The cleavage of the N-C bond in this compound would yield 3,5-diethyl-1H-pyrazol-4-amine, a core scaffold that can be further functionalized at the N1 position.

Common methods for N-debenzylation include:

Catalytic Hydrogenolysis : This is a widely used method for cleaving benzyl groups from nitrogen and oxygen atoms. wordpress.com The reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. wordpress.comacs.org The process is generally efficient and clean, yielding the debenzylated pyrazole and toluene (B28343) as a byproduct. However, the presence of other reducible functional groups within the molecule could lead to undesired side reactions. researchgate.net Acidified solutions are sometimes employed, as free amines can act as mild catalyst poisons for Pd/C. sciencemadness.org

Oxidative Cleavage : Certain oxidizing agents can selectively remove benzyl groups. For instance, treatment with potassium tert-butoxide in the presence of oxygen has been shown to effectively debenzylate a variety of N-benzylated heterocycles, including pyrazoles. researchgate.net This method provides an alternative to reductive conditions.

Dissolving Metal Reduction : Systems like sodium or lithium in liquid ammonia (B1221849) can also be used for the reductive cleavage of N-benzyl groups. wordpress.com This method is particularly useful when catalytic hydrogenolysis is not viable.

Oxidation of the Benzylic Methylene Group

The benzylic C-H bonds of the methylene bridge are activated towards oxidation due to the stability of the resulting benzylic radical or cation. wikipedia.org Oxidation of the benzylic methylene group in this compound could lead to the corresponding benzoyl derivative, 1-(benzoyl)-3,5-diethyl-1H-pyrazol-4-amine. This transformation introduces a carbonyl group, which can serve as a handle for further derivatization.

A variety of oxidizing agents can be employed for this purpose, including:

Potassium permanganate (B83412) (KMnO₄)

Chromium-based reagents mdpi.com

Manganese dioxide (MnO₂) mdpi.com

Recent advancements have focused on more environmentally benign and selective methods, such as catalytic oxidations using molecular oxygen or peroxides as the terminal oxidant. mdpi.com

Electrophilic Aromatic Substitution on the Benzyl Ring

The phenyl ring of the benzyl group is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the aromatic core. The position of substitution (ortho, meta, or para) will be directed by the activating nature of the alkyl substituent on the ring.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the benzyl ring can significantly alter the electronic properties and lipophilicity of the molecule, which is a common strategy in drug design. mdpi.commdpi.com Benzylic halogenation, which involves the substitution of a hydrogen atom at the benzylic position, is a fundamental reaction in organic synthesis. numberanalytics.com Reagents like N-bromosuccinimide (NBS) are highly selective for free radical bromination at the benzylic position. researchgate.net Direct halogenation of the aromatic ring can be achieved using elemental halogens in the presence of a Lewis acid catalyst or with other halogenating agents.

Nitration: Nitration of the benzyl group involves the introduction of a nitro group (-NO₂) onto the aromatic ring. lookchem.com This is typically achieved by using a mixture of nitric acid and sulfuric acid, which generates the reactive nitronium ion (NO₂⁺). libretexts.orgmasterorganicchemistry.com The nitro group is a strong electron-withdrawing group and can serve as a precursor for the synthesis of an amino group via reduction, providing a site for further functionalization.

The following table summarizes the potential functional group interconversions on the benzyl moiety of this compound:

| Transformation | Reagents and Conditions | Product Type |

| Debenzylation | Pd/C, H₂ | 3,5-diethyl-1H-pyrazol-4-amine |

| KOtBu, O₂, DMSO | 3,5-diethyl-1H-pyrazol-4-amine | |

| Na/NH₃ | 3,5-diethyl-1H-pyrazol-4-amine | |

| Benzylic Oxidation | KMnO₄ or other oxidizing agents | 1-(benzoyl)-3,5-diethyl-1H-pyrazol-4-amine |

| Aromatic Halogenation | X₂ (X=Cl, Br), Lewis Acid | 1-(halobenzyl)-3,5-diethyl-1H-pyrazol-4-amine |

| Aromatic Nitration | HNO₃, H₂SO₄ | 1-(nitrobenzyl)-3,5-diethyl-1H-pyrazol-4-amine |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies for Electronic and Structural Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. By focusing on the electron density rather than the complex many-electron wave function, DFT provides a framework to calculate a molecule's structural, electronic, and optical properties with a good balance of accuracy and computational cost. For 1-Benzyl-3,5-diethyl-1H-pyrazol-4-amine, DFT studies would typically be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to ensure reliable results.

A fundamental step in computational analysis is the optimization of the molecular geometry to find the most stable, lowest-energy conformation of the molecule. For this compound, this process involves calculating the bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. The benzyl (B1604629) group attached to the pyrazole (B372694) nitrogen is not planar with the pyrazole ring; for a similar compound, 4-Benzyl-3,5-dimethyl-1H-pyrazole, the dihedral angle between the pyrazole and phenyl rings was found to be 78.65°. nih.gov This twisted conformation is a result of minimizing steric hindrance between the substituents.

Once the geometry is optimized, vibrational frequency calculations are performed. These calculations serve two purposes: they confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and they predict the molecule's infrared (IR) and Raman spectra. Each vibrational mode corresponds to a specific type of bond stretching, bending, or wagging. For pyrazole derivatives, characteristic vibrational frequencies for C-H, N-H, C-N, and C=C bonds can be assigned and compared with experimental data if available. For instance, N-H stretching vibrations in pyrazoles are typically observed in the range of 3400-3500 cm⁻¹, though this can be influenced by hydrogen bonding.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

|---|---|

| N1-N2 Bond Length | ~1.36 Å |

| N1-C5 Bond Length | ~1.38 Å |

| C3-C4 Bond Length | ~1.40 Å |

| C4-C5 Bond Length | ~1.39 Å |

| C4-N(amine) Bond Length | ~1.37 Å |

| N1-C(benzyl) Bond Angle | ~125° |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In pyrazole derivatives, the distribution of HOMO and LUMO densities indicates the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the amino group, while the LUMO may be distributed over the benzyl and pyrazole rings. This distribution facilitates intramolecular charge transfer, a key feature for many organic functional materials. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.50 |

| ELUMO | -1.20 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic interactions. deeporigin.com The MEP surface is colored according to the electrostatic potential values: red areas indicate regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue areas represent positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow regions denote intermediate potentials.

For this compound, the MEP map would likely show the most negative potential (red) localized around the nitrogen atoms of the pyrazole ring and the amino group, due to the presence of lone pairs of electrons. These sites are the primary centers for electrophilic attack. Conversely, the hydrogen atoms of the amino group and potentially some regions of the aromatic benzyl ring would exhibit positive potential (blue), making them susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule by transforming the calculated wave function into localized orbitals corresponding to chemical bonds and lone pairs. This method is particularly useful for studying intramolecular delocalization and charge transfer interactions.

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). A lower chemical hardness and higher electrophilicity index generally indicate higher reactivity. ekb.eg

Furthermore, DFT calculations are employed to predict the Non-Linear Optical (NLO) properties of molecules. ekb.egresearchgate.net NLO materials are important in optoelectronic applications. Key NLO parameters include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). For pyrazole derivatives, the presence of electron-donating (amino, diethyl) and electron-withdrawing/π-conjugated (benzyl, pyrazole) groups can create a push-pull system, enhancing the molecule's hyperpolarizability and making it a candidate for NLO applications. ekb.eg

Table 3: Predicted Global Reactivity Descriptors for this compound (Illustrative)

| Descriptor | Predicted Value (eV) |

|---|---|

| Ionization Potential (I) | 5.50 |

| Electron Affinity (A) | 1.20 |

| Electronegativity (χ) | 3.35 |

| Chemical Hardness (η) | 2.15 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Molecular Interactions

While DFT provides a static picture of a molecule at its minimum energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. eurasianjournals.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational space and the study of molecular interactions in different environments (e.g., in a solvent).

For this compound, MD simulations can reveal the flexibility of the benzyl and diethyl groups and the accessible range of dihedral angles between the pyrazole and phenyl rings. This provides a more realistic understanding of the molecule's shape and how it might change in a solution or when interacting with other molecules. MD is also crucial for studying how the molecule interacts with its surroundings, for example, through hydrogen bonding between the amino group and solvent molecules, which can influence its solubility and reactivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) models are computational tools vital for modern drug discovery. They establish a mathematical correlation between the chemical structure of a compound and its biological activity. ej-chem.org For the broader class of pyrazole derivatives, QSAR and SAR studies have been instrumental in identifying the key structural features that govern their therapeutic effects. nih.govnih.gov

SAR studies on various 4-aminopyrazole analogues have highlighted the importance of substituents on the pyrazole and phenyl rings for activities such as anti-inflammatory and anticonvulsant effects. mdpi.com For instance, the nature and position of substituents can significantly influence the molecule's interaction with biological targets. nih.gov In the case of 1-benzyl-1H-pyrazole derivatives, SAR analysis has been crucial in optimizing their potential as kinase inhibitors. While specific QSAR/SAR models for this compound are not extensively documented in publicly available literature, the principles derived from related pyrazole structures are applicable. For example, the size and lipophilicity of the alkyl groups at the 3 and 5 positions of the pyrazole ring, as well as the substitution pattern on the benzyl group, are expected to be critical determinants of biological activity.

QSAR models for pyrazole derivatives often employ a range of molecular descriptors, including electronic, steric, and hydrophobic parameters, to predict activity. ej-chem.orgnih.gov These models can guide the synthesis of new analogues with potentially enhanced potency and selectivity. nih.govmdpi.com

Both ligand-based and structure-based computational methods are employed to understand and predict the activity of pyrazole derivatives.

Ligand-based approaches are utilized when the three-dimensional structure of the biological target is unknown. These methods rely on the analysis of a set of molecules known to be active to deduce a pharmacophore model, which defines the essential steric and electronic features required for biological activity. nih.gov For pyrazole-containing compounds, pharmacophore modeling has been successfully used to design novel inhibitors for various enzymes, such as cyclooxygenase-2 (COX-2). nih.gov This approach would involve aligning a series of active 1-benzyl-3,5-dialkyl-1H-pyrazol-4-amine analogues to identify common chemical features that are critical for their biological function.

Structure-based approaches , on the other hand, require the 3D structure of the target protein, which is often obtained through X-ray crystallography or NMR spectroscopy. Molecular docking, a key structure-based technique, simulates the binding of a ligand to a receptor's active site. nih.gov This allows for the prediction of binding conformations and the estimation of binding affinity. For pyrazole derivatives, molecular docking has been widely used to elucidate their binding modes with various protein targets, including kinases and carbonic anhydrases. nih.govresearchgate.net In a hypothetical scenario involving this compound, docking studies could reveal how the benzyl and diethyl groups fit into the binding pocket of a target enzyme, and how the amine group forms crucial hydrogen bonds.

A primary goal of computational chemistry in drug design is the accurate prediction of how a molecule will interact with its biological target and the strength of this interaction, known as binding affinity.

Computational techniques can identify and characterize various types of molecular interactions between a ligand and a protein, including:

Hydrogen bonds: The amine group in this compound is a potential hydrogen bond donor, while the nitrogen atoms of the pyrazole ring can act as acceptors. nih.gov

Hydrophobic interactions: The benzyl and diethyl groups are lipophilic and can engage in favorable hydrophobic interactions with nonpolar residues in the binding site.

Pi-stacking: The aromatic benzyl and pyrazole rings can participate in pi-pi or cation-pi stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

The prediction of binding affinity is a more complex challenge. Methods to estimate this range from empirical scoring functions used in molecular docking to more rigorous but computationally expensive approaches like free energy perturbation (FEP) and thermodynamic integration (TI). These calculations can provide a quantitative measure of how tightly a ligand binds to its target, which is crucial for lead optimization. For pyrazole-carboxamide derivatives, binding scores have been calculated to compare their affinities for target receptors. nih.gov

Below is a hypothetical data table illustrating the types of interactions that could be predicted for this compound with a generic kinase target.

| Interaction Type | Functional Group of Ligand | Potential Interacting Residue (Example) |

| Hydrogen Bond Donor | 4-Amine | Aspartic Acid |

| Hydrogen Bond Acceptor | Pyrazole Nitrogens | Serine, Threonine |

| Hydrophobic | Benzyl Group | Leucine, Valine |

| Hydrophobic | Diethyl Groups | Isoleucine, Alanine |

| Pi-Stacking | Benzyl Ring | Phenylalanine |

Mechanistic Insights from Computational Predictions and Simulations

Beyond predicting binding, computational methods can offer profound insights into the dynamic nature of molecular interactions and the mechanisms by which a compound exerts its biological effect.

Molecular dynamics (MD) simulations, for instance, can model the behavior of a ligand-protein complex over time, typically on the nanosecond to microsecond scale. rdd.edu.iqresearchgate.net This allows researchers to observe the conformational changes that occur upon ligand binding, the stability of the binding pose, and the role of solvent molecules in the interaction. rdd.edu.iq For pyrazole derivatives, MD simulations have been used to confirm the stability of docking poses and to understand the dynamic behavior within the active site of an enzyme. nih.govresearchgate.net

These simulations can reveal key mechanistic details, such as:

The specific residues that are crucial for anchoring the ligand in the binding pocket.

The role of water molecules in mediating interactions between the ligand and the protein.

The conformational changes induced in the protein upon ligand binding, which can affect its function.

For a compound like this compound, MD simulations could potentially elucidate how it stabilizes the active or inactive conformation of a target kinase, providing a detailed, dynamic picture of its mechanism of action at the atomic level.

Insufficient Data Available for "this compound" Research Applications

Following a comprehensive search of available scientific literature and databases, there is insufficient specific information regarding the research applications and mechanistic studies of the chemical compound This compound . While numerous studies exist for structurally similar pyrazole derivatives, the explicit data required to detail the catalytic and materials science applications of this specific compound, as per the requested outline, is not publicly available.

The performed searches yielded information on related compounds, such as the dimethyl analogue, "1-benzyl-3,5-dimethyl-1H-pyrazol-4-amine," and the non-aminated precursor, "1-benzyl-3,5-diethyl-1H-pyrazole." However, extrapolating findings from these compounds to "this compound" would violate the strict requirement to focus solely on the specified chemical.

Therefore, the requested article on the "Research Applications and Mechanistic Studies" of "this compound" cannot be produced at this time due to a lack of specific and relevant research findings in the public domain.

Research Applications and Mechanistic Studies Excluding Clinical/efficacy

Materials Science Applications (Mechanistic Aspects)

Corrosion Inhibition Mechanisms

There is no specific information in the reviewed literature detailing the corrosion inhibition mechanisms of 1-Benzyl-3,5-diethyl-1H-pyrazol-4-amine. However, the pyrazole (B372694) core is a well-established motif in the design of corrosion inhibitors. Research on other pyrazole derivatives indicates that their effectiveness is often attributed to the presence of multiple adsorption centers, such as the nitrogen atoms in the pyrazole ring and other heteroatoms, as well as the π-electrons of the aromatic systems. These features allow the molecules to adsorb onto metal surfaces, forming a protective layer that inhibits corrosive processes. The mechanism can involve both physisorption (electrostatic interactions) and chemisorption (covalent bond formation between the inhibitor and the metal). Without experimental or theoretical studies on this compound, its specific mode of action, efficiency, and the nature of its interaction with metal surfaces remain uncharacterized.

Agrochemical Research (Mechanistic Focus)

While pyrazole-containing molecules are prominent in agrochemical research, no specific studies were identified that focus on the herbicidal, fungicidal, or insecticidal mechanisms of this compound.

Herbicidal Mechanisms: Enzyme Inhibition (e.g., 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Targeting)

No studies have been published that investigate this compound as a herbicidal agent or as an inhibitor of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD). The HPPD enzyme is a key target for a class of herbicides, and certain pyrazole-containing structures are known to be effective inhibitors. nih.govsmolecule.com These inhibitors typically work by chelating the active site iron atom of the enzyme, leading to a disruption in the biosynthesis of plastoquinone (B1678516) and α-tocopherol, which are essential for photosynthesis and antioxidant protection in plants. This inhibition ultimately causes bleaching of new growth and plant death. The potential for this compound to act as an HPPD inhibitor has not been explored in the available literature.

Fungicidal Modes of Action

There is no available research on the fungicidal properties or the specific mode of action of this compound. The broader class of pyrazole carboxamides has yielded successful fungicides, most notably those acting as succinate (B1194679) dehydrogenase inhibitors (SDHIs). These compounds disrupt the fungal respiratory chain, leading to a cessation of energy production. However, the structural features required for SDHI activity are specific, and it is unknown if this compound possesses any such fungicidal mechanism.

Insecticidal Target Interactions

Specific research detailing the insecticidal target interactions of this compound is not available. Pyrazole derivatives have been developed as insecticides, with some acting as modulators of the insect's nervous system, for example, by targeting GABA-gated chloride channels. There is currently no evidence to suggest that this compound has been investigated for such properties.

Utilization as Chemical Probes for Biological System Interrogation

The use of this compound as a chemical probe to investigate biological systems has not been reported in the scientific literature. Chemical probes are small molecules designed to interact with a specific protein or biological target to study its function. While substituted pyrazoles have been developed as selective inhibitors for various enzymes and receptors for research purposes, there are no such applications documented for this compound.

Mechanistic Biological Studies in Vitro and Non Clinical Investigations

Enzyme Inhibition Mechanism Investigations (In Vitro)

There is no available research data detailing the specific interaction mechanisms or allosteric effects of 1-Benzyl-3,5-diethyl-1H-pyrazol-4-amine on Cytochrome P450 enzymes, including CYP2E1.

Specific inhibitory activity and the mechanism of action of this compound against bacterial enzymes such as DNA Gyrase B or Methylthioadenosine/S-adenosylhomocysteine Nucleosidase (MTAN) have not been reported in the scientific literature.

There are no published studies that have investigated the kinase inhibitory profile of this compound. Consequently, its mechanisms of inhibition against mTORC1, BRAF V600E, PI3 Kinase, Haspin Kinase, Cyclin-Dependent Kinase 2 (CDK2), or VEGFR-2 Tyrosine Kinase are unknown.

The potential for this compound to act as an inhibitor of Acetylcholinesterase (AChE) has not been explored in documented research.

Cellular Pathway Modulation Studies (In Vitro)

There is no scientific evidence to suggest that this compound is involved in the modulation of autophagy or interferes with autophagic flux.

Cell Cycle Modulation Mechanisms (e.g., G2/M Phase Arrest)

In vitro investigations of pyrazole-containing compounds have demonstrated their potential to modulate cell cycle progression, a critical process in cell proliferation. Certain pyrazole-linked derivatives have been shown to induce cell cycle arrest, particularly at the G2/M phase. mdpi.com This disruption of the cell cycle is a key mechanism for inhibiting the growth of rapidly dividing cells, such as cancer cells. For instance, a study on pyrazole-linked benzothiazole–naphthol derivatives revealed that some of these compounds caused a halt in the G2/M phase of the cell cycle in human cervical cancer cells (HeLa). mdpi.com While this research was not conducted on This compound itself, it suggests a plausible mechanism of action for pyrazole-based compounds. The underlying mechanism for such an arrest often involves the modulation of key regulatory proteins of the cell cycle, such as cyclin-dependent kinases (CDKs) and their associated cyclins.

Molecular Target Identification and Validation (In Vitro)

The identification of specific molecular targets is crucial for understanding the therapeutic potential of a compound. For the broader class of aminopyrazole derivatives, a range of molecular targets has been identified, suggesting diverse pharmacological activities. mdpi.com

Research on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, which are structurally similar to the title compound, has identified the mammalian target of rapamycin (B549165) complex 1 (mTORC1) as a key molecular target. nih.govnih.gov These compounds were found to reduce mTORC1 activity, which is a central regulator of cell growth, proliferation, and survival. nih.govnih.gov Furthermore, this inhibition of mTORC1 was linked to the modulation of autophagy, a cellular process for degrading and recycling cellular components. nih.govnih.gov

Another closely related compound, 5-amino-1-benzyl-1H-pyrazole-4-carboxamide, has been identified as a pan-inhibitor of fibroblast growth factor receptors (FGFRs). Aberrant FGFR signaling is implicated in various cancers, making it a significant therapeutic target. The ability of this pyrazole (B372694) derivative to inhibit FGFRs highlights the potential for compounds with this core structure to interact with protein kinases.

While these findings are for related molecules, they suggest that This compound could potentially interact with signaling pathways crucial for cell proliferation and survival, such as the mTOR and FGFR pathways. However, direct in vitro validation for the specific diethyl derivative is necessary to confirm these hypotheses.

Structure-Mechanism Relationship Studies

The biological activity of pyrazole derivatives is intricately linked to their chemical structure, including the nature and position of substituents on the pyrazole ring.

Structure-activity relationship (SAR) studies on various pyrazole-based compounds have shed light on the key structural features that govern their biological effects. For N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, preliminary SAR studies have been conducted to optimize their antiproliferative activity. nih.govnih.gov These studies involve modifying different parts of the molecule and assessing the impact on its biological efficacy.

The pattern of substitution on the pyrazole ring significantly influences the compound's interaction with molecular targets and its selectivity. The alkyl groups at the C3 and C5 positions, which are ethyl groups in the case of This compound , play a role in the compound's lipophilicity and steric profile, which can affect its binding to target proteins.

In the case of 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside derivatives, altering the substitution groups at the 5-position of the pyrazole ring was a key strategy in developing potent and selective inhibitors of the sodium-glucose co-transporter 1 (SGLT1). nih.gov This demonstrates that even small changes to the substituents can have a profound impact on biological activity and selectivity.

The amino group at the C4 position of This compound is a critical functional group. 4-aminopyrazoles have been investigated for a variety of biological activities, and the presence of this amino group provides a potential site for hydrogen bonding and other interactions with biological macromolecules. mdpi.com The reactivity of this amino group also allows for the synthesis of a wide range of derivatives, as seen with the N-benzoyl derivatives that exhibit antiproliferative properties. nih.govnih.gov

The following table summarizes the key structural features and their potential impact on the biological activity of pyrazole derivatives, based on studies of related compounds.

| Structural Feature | Position | Potential Impact on Biological Activity |

| Benzyl (B1604629) Group | N1 | Often crucial for activity, contributes to hydrophobic interactions. |

| Ethyl Groups | C3 and C5 | Influence lipophilicity and steric fit within target binding sites. |

| Amino Group | C4 | Key for biological activity and serves as a point for further chemical modification. |

Future Directions and Research Opportunities

Development of Novel and Efficient Synthetic Strategies for 1-Benzyl-3,5-diethyl-1H-pyrazol-4-amine Analogues

The synthesis of functionalized pyrazoles is a cornerstone of heterocyclic chemistry. While classical methods like the Knorr synthesis provide a basis, the future lies in developing more efficient, regioselective, and environmentally benign strategies to create a diverse library of this compound analogues.

A primary challenge in synthesizing analogues of the title compound is the controlled introduction of the amine functionality at the C4 position. A common historical method involves the nitration of the pyrazole (B372694) ring followed by the reduction of the resulting 4-nitro derivative. mdpi.com However, this approach often requires harsh conditions and can lead to hazardous waste. mdpi.com Modern strategies aim to circumvent these issues.

Future synthetic explorations should focus on:

One-Pot, Multi-Component Reactions (MCRs): These reactions offer an atom-economical and efficient route to complex molecules in a single step. Designing MCRs that incorporate the benzyl (B1604629), diethyl, and amino functionalities onto the pyrazole core from simple precursors would represent a significant advancement.

Transition-Metal Catalysis: The use of catalysts, for instance, based on copper or palladium, can facilitate novel bond formations under milder conditions, enabling the synthesis of previously inaccessible pyrazole derivatives.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. nih.gov Developing flow-based protocols for the synthesis of 4-aminopyrazole derivatives could lead to more efficient and reproducible manufacturing processes. nih.gov

Novel Building Blocks: The use of innovative starting materials, such as functionally substituted enaminonitriles or β-ketonitriles, can provide direct access to the 4-aminopyrazole scaffold. mdpi.commdpi.com For example, the Thorpe-Ziegler cyclization of N-alkylated enaminonitriles is a promising route. mdpi.com

A comparison of potential synthetic precursors for 4-aminopyrazole synthesis is outlined below:

| Precursor Type | Synthetic Approach | Advantages | Challenges |

| 4-Nitropyrazoles | Nitration followed by reduction | Established method | Harsh reagents, potential for hazardous waste mdpi.com |

| β-Ketonitriles | Condensation with hydrazines | Direct formation of amino group | Availability of substituted precursors |

| Enaminonitriles | Thorpe-Ziegler Cyclization | Good yields for aryl-substituted enamines mdpi.com | Lower yields for some substrates mdpi.com |

| α,β-Unsaturated Nitriles | Reaction with hydrazines | Direct access to 5-aminopyrazoles (isomeric) mdpi.com | Regioselectivity control required |

The development of these new strategies will be crucial for generating a wide range of analogues with varied substitution patterns, which is essential for structure-activity relationship (SAR) studies and the optimization of desired properties.

Integration of Artificial Intelligence and Machine Learning for Predictive Modeling in Pyrazole Research

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. premierscience.comrjsocmed.comnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the research and development process. premierscience.comnih.gov

For pyrazole research, AI and ML can be applied in several key areas:

Predictive Bioactivity Modeling: ML algorithms, such as random forests and deep neural networks, can be trained on existing data of pyrazole compounds to build predictive models for various biological activities (e.g., anticancer, anti-inflammatory). nih.govstanford.edu These models can then be used to virtually screen large libraries of novel pyrazole analogues, prioritizing the most promising candidates for synthesis and experimental testing. nih.govgithub.com

Quantitative Structure-Activity Relationship (QSAR): AI can develop sophisticated QSAR models that correlate the structural features of pyrazole derivatives with their biological activities. nih.gov This provides deep insights into the chemical properties that govern efficacy and can guide the rational design of more potent and selective compounds.

De Novo Drug Design: Generative AI models can design entirely new pyrazole-based molecules with desired properties. These models learn the underlying principles of molecular design from existing chemical data and can generate novel structures that are likely to be active against a specific biological target.

Synthesis Prediction: AI tools can assist chemists by predicting optimal synthetic routes for novel pyrazole analogues, suggesting reagents and reaction conditions to improve yield and reduce byproducts.

The integration of these computational approaches will significantly reduce the time and cost associated with traditional trial-and-error methods, allowing researchers to focus on the most promising avenues of investigation. mit.edu

Exploration of New Mechanistic Pathways in Catalysis and Materials Science

The unique electronic properties of the pyrazole ring, characterized by its aromaticity and the presence of two nitrogen atoms, make it a versatile component in catalysis and materials science. nih.gov The N-1 atom can act as a hydrogen bond donor, while the N-2 atom can act as a hydrogen bond acceptor, allowing for diverse molecular interactions. nih.gov

Future research in this area could explore:

Novel Catalytic Systems: Pyrazole derivatives are effective ligands for transition metals, forming stable complexes that can catalyze a variety of organic transformations. Protic pyrazoles, with their N-H group, can participate in proton-responsive catalysis and facilitate reactions like hydrogenation and dehydrogenation. nih.gov Future work could involve designing novel pyrazole-based ligands for asymmetric catalysis or for activating challenging chemical bonds. The use of pyrazole ligands has been shown to enhance the catalytic activity of metal centers in polymerization reactions. rsc.org

Advanced Materials: The intrinsic fluorescence and electronic properties of pyrazoles make them attractive building blocks for functional materials. nih.gov Research can be directed towards developing pyrazole-containing polymers for organic light-emitting diodes (OLEDs), sensors for detecting specific ions or molecules, and photoluminescent materials. nih.gov

Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of pyrazoles to coordinate with metal ions can be exploited to construct porous materials like MOFs. These materials have potential applications in gas storage, separation, and heterogeneous catalysis.

Understanding the mechanistic pathways through which pyrazole derivatives function in these applications is key to designing next-generation catalysts and materials with enhanced performance and novel functionalities.

Deeper Elucidation of In Vitro Biological Mechanisms and Identification of Novel Molecular Targets

Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govfrontiersin.orgacademicstrive.com However, for many of these compounds, the precise molecular mechanisms of action and their specific biological targets remain to be fully elucidated.

Future research should prioritize:

Mechanism of Action Studies: Detailed in vitro studies are needed to understand how compounds like this compound exert their biological effects. This includes investigating their impact on key cellular signaling pathways, enzyme activities, and gene expression. For instance, some pyrazole derivatives have been shown to induce cytotoxicity in cancer cells through the inhibition of PARP enzymes or by interacting with DNA. nih.govjst.go.jp Others exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. frontiersin.org

Target Identification: A critical step in drug development is the identification of the specific molecular targets with which a compound interacts. Modern chemical biology techniques, such as affinity chromatography, activity-based protein profiling, and computational approaches like reverse docking (using servers such as PharmMapper), can be employed to identify the protein targets of pyrazole derivatives. nih.gov

Multi-target Drug Design: Many diseases involve complex pathological processes with multiple contributing factors. Pyrazole-based compounds that can modulate several targets simultaneously may offer therapeutic advantages. ekb.eg Elucidating the biological mechanisms of existing compounds will inform the rational design of new multi-target agents. ekb.egresearchgate.net

A deeper understanding of the molecular pharmacology of this class of compounds will be instrumental in translating their promising in vitro activities into tangible therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.